![molecular formula C18H18ClN5OS B2802123 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethylphenyl)acetamide CAS No. 578747-67-8](/img/structure/B2802123.png)
2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethylphenyl)acetamide
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Description
2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C18H18ClN5OS and its molecular weight is 387.89. The purity is usually 95%.
BenchChem offers high-quality 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- The compound’s triazole ring and thioether group contribute to its antifungal properties. Researchers have explored its efficacy against fungal pathogens, including Candida species and Aspergillus strains .
- Investigations suggest that this compound may inhibit cancer cell growth. Its unique structure could interfere with cellular processes, making it a candidate for further studies in cancer therapy .
- The presence of the triazole ring and thioether moiety may confer antibacterial activity. Researchers have examined its effects against both Gram-positive and Gram-negative bacteria .
- The sulfur atom in the thioether group can form coordination complexes with metal ions. This property has implications in metal chelation therapy, where the compound could potentially sequester toxic metals .
- The acetamide group and triazole ring might interact with enzymes. Researchers have explored its potential as an enzyme inhibitor, particularly in drug discovery .
- Understanding the compound’s absorption, distribution, metabolism, and excretion (ADME) properties is crucial. Researchers investigate its pharmacokinetic profile and explore its use in drug delivery systems .
- Computational studies can predict the compound’s binding affinity to specific protein targets. Researchers employ molecular docking simulations to identify potential interactions and design novel derivatives .
- The compound’s antifungal and antibacterial properties may find applications in agriculture. Researchers explore its potential as a crop protection agent or soil conditioner .
Antifungal Activity
Anticancer Potential
Antibacterial Properties
Metal Chelation
Enzyme Inhibition
Pharmacokinetics and Drug Delivery
Computational Modeling and Molecular Docking
Agrochemical Applications
properties
IUPAC Name |
2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5OS/c1-2-12-7-3-6-10-15(12)21-16(25)11-26-18-23-22-17(24(18)20)13-8-4-5-9-14(13)19/h3-10H,2,11,20H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYGQDRJAHGAQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethylphenyl)acetamide |
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